molecular formula C8H16N2O2 B556342 Acetyl-L-valine methyl amide CAS No. 19701-84-9

Acetyl-L-valine methyl amide

Cat. No. B556342
CAS RN: 19701-84-9
M. Wt: 172.22 g/mol
InChI Key: CERMWOUCIZTOBO-ZETCQYMHSA-N
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Description

Acetyl-L-valine methyl amide is a biochemical compound used for proteomics research . It has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . It is also known as (S)-2-acetamido-N,3-dimethylbutanamide .


Physical And Chemical Properties Analysis

Acetyl-L-valine methyl amide has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . The heat capacity and phase behavior of similar compounds, N-acetyl amides of aliphatic amino acids, were determined in a wide temperature range using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Tian–Calvet, and relaxation calorimetry .

Scientific Research Applications

  • Enthalpic Interactions in Aqueous Urea Solutions :

    • Acetyl-L-valine methyl amide, among other N-acetyl amino acid amides, has been studied for its enthalpic interactions in aqueous urea solutions. These studies are crucial for understanding the interaction between peptides and urea, which influences protein denaturation (Sijpkes, Somsen, & Lilley, 1990).
  • Enthalpic Interaction Coefficients in N,N-Dimethylformamide :

    • Research on the enthalpic interaction coefficients of N-acetyl-N'-methyl amino acid amides, including Acetyl-L-valine methyl amide, in N,N-dimethylformamide (DMF) provides insights into the behavior of peptides in different solvents. This research is significant for understanding peptide-solvent interactions and peptide behavior in non-aqueous environments (Sijpkes & Somsen, 1989).
  • Studies in N-Methylformamide :

    • Investigations into the enthalpies of dilution of N-acetyl amides, including Acetyl-L-valine methyl amide in N-methylformamide (NMF), are important for comprehending the suitability of different amidic solvents as model environments for the inner parts of globular proteins (Sijpkes, Somsen, & Blankenborg, 1990).
  • Vibrational Spectroscopy for Protein and DNA Structure Study :

    • Acetyl-L-valine methyl amide has been utilized in vibrational spectroscopy studies, including Raman scattering and surface-enhanced Raman spectroscopy. These studies aid in understanding protein and DNA structure, hydration, and binding of biomolecules, demonstrating the compound's relevance in biophysical assays (Jalkanen et al., 2006).
  • Chiral Interactions in N,N-Dimethylformamide :

    • The compound's involvement in chiral interactions in N,N-dimethylformamide highlights its significance in understanding the chiral behavior of peptides and the role of stereochemistry in peptide interactions (Sijpkes & Somsen, 1990).
  • Interactions with Urea Molecules in Water :

    • Studies on the interaction between Acetyl-L-valine methyl amide and urea molecules in water are fundamental for understanding the solute-solute interactions in aqueous environments and their implications for protein and peptide chemistry (Belica et al., 2010).

Future Directions

Future research could focus on the transamidation of unactivated amides, including Acetyl-L-valine methyl amide . Additionally, the use of deep eutectic solvents for N-Boc deprotection presents an efficient and sustainable method for N-Boc deprotection, which could be applied to Acetyl-L-valine methyl amide .

properties

IUPAC Name

(2S)-2-acetamido-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERMWOUCIZTOBO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427190
Record name Acetyl-L-valine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-L-valine methyl amide

CAS RN

19701-84-9
Record name (2S)-2-(Acetylamino)-N,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19701-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-L-valine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Dobashi, K Kurata, M Senoo - Analytical sciences, 2000 - Springer
… LCST of co-polymer 4 (n/m = 5.3), possessing vinyl acetyl-L-valine methyl amide residues derived from monomer 2, was the highest of all. Amino acid diamide monomers have two …
Number of citations: 11 link.springer.com
B Koppenhoefer, E Bayer - Journal of Chromatography Library, 1985 - Elsevier
The present article is a critical review on enantiomer resolution by gas chromatography on chiral amides, with emphasis on the thermostable polysiloxane Chirasil-Val. Thermodynamic …
Number of citations: 54 www.sciencedirect.com
F Bruner - 1985 - books.google.com
… Energy calculations on N-acetyl-L-valine methyl amide acc. to Pullman” and D) acc. to Popov”. …
Number of citations: 12 books.google.com

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